molecular formula C9H8N2O2 B12859262 3-Amino-4-phenylisoxazol-5-ol

3-Amino-4-phenylisoxazol-5-ol

Cat. No.: B12859262
M. Wt: 176.17 g/mol
InChI Key: VPEXDXUVLQATKZ-UHFFFAOYSA-N
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Description

3-Amino-4-phenylisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-phenylisoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

3-Amino-4-phenylisoxazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-phenylisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives act as GABA uptake inhibitors, which can cross the blood-brain barrier and exhibit anticonvulsant activity . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

    4-Phenylisoxazole: Lacks the amino group at the 3-position.

    3,5-Diphenylisoxazole: Contains an additional phenyl group at the 5-position.

    3-Amino-5-phenylisoxazole: Has the amino group at the 3-position but differs in the substitution pattern.

Uniqueness: 3-Amino-4-phenylisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and phenyl groups on the isoxazole ring enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-amino-4-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C9H8N2O2/c10-8-7(9(12)13-11-8)6-4-2-1-3-5-6/h1-5,11H,10H2

InChI Key

VPEXDXUVLQATKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NOC2=O)N

Origin of Product

United States

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